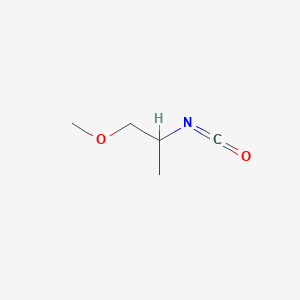
1-Propyl-3-(3-thiophen-2-yl-benzyl)-piperazin-2-one
Vue d'ensemble
Description
1-Propyl-3-(3-thiophen-2-yl-benzyl)-piperazin-2-one (1-PTP) is a novel molecule synthesized from the piperazine family of compounds. It is a small molecule that has been used in a variety of scientific research applications and has shown promise in a number of biochemical and physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.
Applications De Recherche Scientifique
Synthesis and Antidepressant Applications
Synthesis of Benzothiophene Derivatives : A study by Pérez-Silanes et al. (2001) explores the synthesis of 1-(aryl)-3-[4-(aryl)piperazin-1-yl]propane derivatives, including benzothiophene derivatives, which show promise as efficient antidepressants with a dual mode of action: serotonin reuptake inhibition and 5-HT1A receptor affinity (Pérez-Silanes et al., 2001).
Evaluation of Serotonin Receptors : A 2012 study by Pessoa‐Mahana et al. synthesized novel benzo[b]thiophen-2-yl-3-(4-arylpiperazin-1-yl)-propan-1-one derivatives and evaluated their affinity towards 5-HT1A receptors, demonstrating the potential of these compounds in targeting serotonin receptors (Pessoa‐Mahana et al., 2012).
Synthesis for Dual Antidepressant Action : Another study by Martínez et al. (2001) synthesized new 3-[4-(aryl)piperazin-1-yl]-1-(benzo[b]thiophen-3-yl)propane derivatives for dual action at 5-HT1A serotonin receptors and serotonin transporters, indicating their potential as new antidepressant drugs (Martínez et al., 2001).
Synthesis and Pharmacological Properties
Synthesis and Anticancer Activity : Lv et al. (2019) focused on the synthesis of a heterocyclic compound involving 4-(4-(4-aminophenyl)piperazin-1-yl)phenol, which was evaluated for anticancer activities against human bone cancer cell lines, demonstrating its potential therapeutic applications (Lv et al., 2019).
Tocolytic Activity : A study by Lucky and Omonkhelin (2009) on 3-benzamido-1-(4-(2-methoxyphenyl)piperazin-1-yl)-propyl-2-isopropylcarboxamide indicated significant inhibition of uterine contractions, suggesting its potential use in tocolytic therapy (Lucky & Omonkhelin, 2009).
Structural Studies and Antimicrobial Activity
Crystal Structure Analysis : The study by Balaban et al. (2008) synthesized N,N′-bis((thiophene-2-carboxamido)propyl)piperazine and determined its crystal structure, which can be foundational for understanding the molecular interactions of similar compounds (Balaban et al., 2008).
Synthesis and Antimicrobial Activity : Research by Mishra and Chundawat (2019) involved the synthesis of 1-(benzo[b]thiophen-4-yl)-4-(2-(oxo, hydroxy, and fluoro)-2-phenylethyl)piperazine derivatives, demonstrating potent antimicrobial activity against various bacterial and fungal strains (Mishra & Chundawat, 2019).
Propriétés
IUPAC Name |
1-propyl-3-[(3-thiophen-2-ylphenyl)methyl]piperazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2OS/c1-2-9-20-10-8-19-16(18(20)21)13-14-5-3-6-15(12-14)17-7-4-11-22-17/h3-7,11-12,16,19H,2,8-10,13H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGMRAAUSWTMSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCNC(C1=O)CC2=CC(=CC=C2)C3=CC=CS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Propyl-3-(3-thiophen-2-yl-benzyl)-piperazin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![3-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-1,2-oxazole-5-carboxylic acid](/img/structure/B1400999.png)

![2-[(4-Fluorophenyl)methyl]-1-methylpyrrolidine-2-carboxylic acid](/img/structure/B1401001.png)
